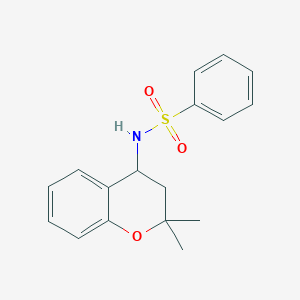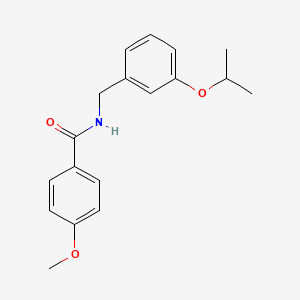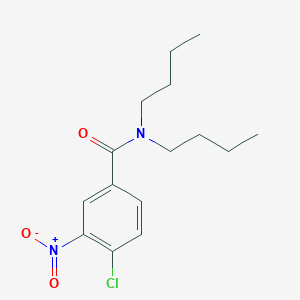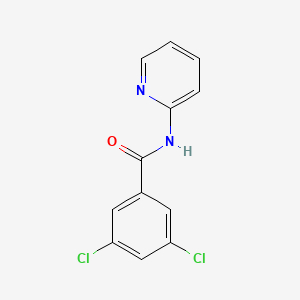
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide
説明
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBS is a sulfonamide derivative of coumarin, a natural compound found in many plants, and has been synthesized using several methods.
作用機序
The mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins, mediators of inflammation. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspases, enzymes that play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including the reduction of inflammation and oxidative stress, and the induction of apoptosis in cancer cells. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. Furthermore, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has been found to exhibit a low toxicity profile, making it a safe compound for use in laboratory experiments.
実験室実験の利点と制限
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has several advantages as a compound for laboratory experiments, including its low toxicity profile, high purity, and potential applications in various fields. However, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide also has some limitations, including its limited solubility in water and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide, including the investigation of its potential applications in the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide. Additionally, the development of new synthesis methods for N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide may lead to the production of more efficient and cost-effective compounds. Finally, the investigation of the mechanism of action of N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide may lead to the discovery of new targets for the treatment of various diseases.
科学的研究の応用
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has also been found to scavenge free radicals and protect cells from oxidative damage. Furthermore, N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-17(2)12-15(14-10-6-7-11-16(14)21-17)18-22(19,20)13-8-4-3-5-9-13/h3-11,15,18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMGFBRQWWRGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)
![N-(4-chlorobenzyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4720238.png)
![N-cyclopentyl-2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4720246.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)
![N-ethyl-5-fluoro-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4720282.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)

![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)